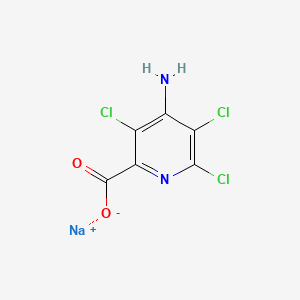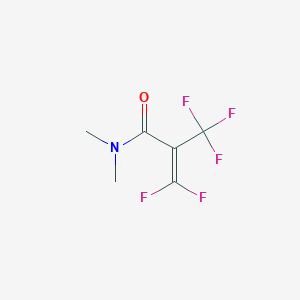
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is an organic compound with the molecular formula C6H6F5NO. It is a derivative of acrylamide, characterized by the presence of both difluoro and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide typically involves the reaction of perfluoromethacrylic acid dimethylamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the compound produced .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination reactions and various catalysts for facilitating oxidation and reduction reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions may yield highly fluorinated derivatives, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound may act by inhibiting or activating specific enzymes or receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Another fluorinated amide with similar structural features.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: A related compound with a trifluoromethyl group and similar reactivity.
Uniqueness
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
41296-91-7 |
|---|---|
Molekularformel |
C6H6F5NO |
Molekulargewicht |
203.11 g/mol |
IUPAC-Name |
3,3-difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide |
InChI |
InChI=1S/C6H6F5NO/c1-12(2)5(13)3(4(7)8)6(9,10)11/h1-2H3 |
InChI-Schlüssel |
LRBAJILXUZPROQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


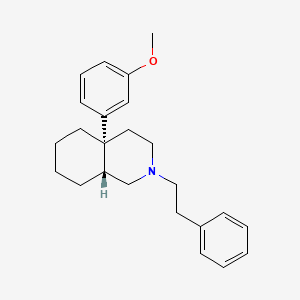


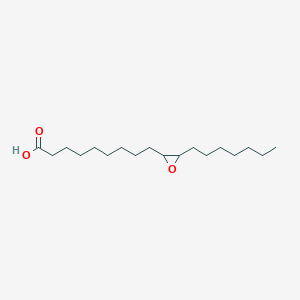
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
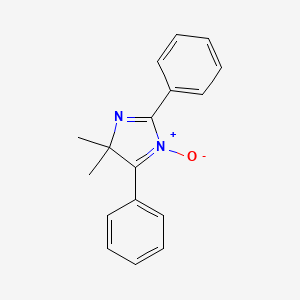

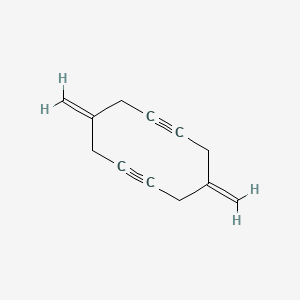
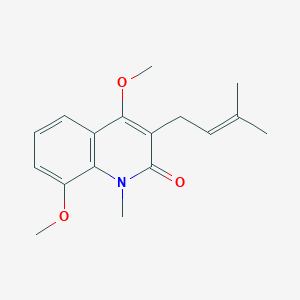
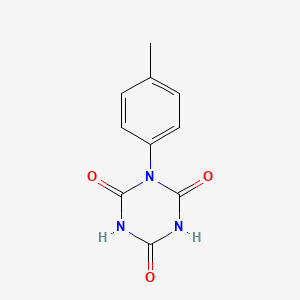

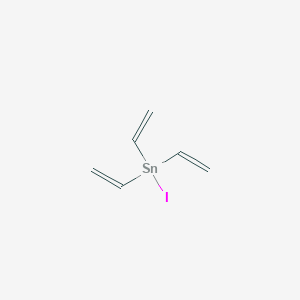
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
